5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S2/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)16(11,13)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYNNLMCXMKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030857-85-2 | |
| Record name | 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method involves the reaction of 5-cyano-3-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as a key electrophilic site for nucleophilic substitution.
Sulfonamide Formation
Reaction with primary/secondary amines yields sulfonamide derivatives, a critical step in drug discovery. For example:
-
Morpholine derivative : Generated by reacting with morpholine in DMSO at 20–25°C under Cu catalysis, achieving >80% yield .
-
Antibacterial agents : Substituted anilines (e.g., 4-trifluoromethylbenzylamine) form sulfonamides with IC₅₀ values <1 µM against Staphylococcus aureus .
Table 1: Sulfonamide Synthesis Conditions
| Amine | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine | DMSO | CuCl₂ | 20 | 80 | |
| 4-Chloroaniline | MeCN | None | 100 | 72 | |
| N-Methylpiperazine | DCM | TEA | RT | 85 |
Coupling Reactions
The benzothiophene core participates in metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
The cyano group stabilizes intermediates during palladium-catalyzed aryl-aryl bond formation:
-
Reaction with 4-bromophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in THF produces biaryl derivatives (75–89% yield) .
-
Electron-withdrawing substituents (e.g., -CF₃) enhance coupling efficiency by 15–20% compared to electron-donating groups .
Controlled Hydrolysis
-
Sulfonic acid formation : Hydrolysis in H₂O/THF (1:1) at 60°C for 6h yields 5-cyano-3-methyl-1-benzothiophene-2-sulfonic acid (95% purity) .
-
Selective cyano reduction : LiAlH₄ reduces -CN to -CH₂NH₂ while preserving -SO₂Cl (55% yield) .
Thermal Decomposition
-
Stabilized by electron-withdrawing groups (-CN) which reduce ring electron density by 30% (DFT calculations) .
Competing Pathways
-
Lactonization : Observed with ester substituents at C2 (e.g., CO₂Me), forming isothiacoumestan derivatives .
-
Thioacetal instability : Bromo/cyano groups at C2 lead to decomposition via SNAr mechanisms .
Carbonic Anhydrase Inhibition
-
Sulfonamide derivatives exhibit Kᵢ values of 12–45 nM against hCA IX/XII isoforms .
-
Structure-Activity Relationship : Methyl at C3 improves hydrophobic pocket binding (ΔG = −8.2 kcal/mol) .
Anticancer Activity
-
Compound 5d (derived from 5-cyano-3-methyl-1-benzothiophene-2-sulfonamide) shows IC₅₀ = 18 nM against MCF-7 cells, inducing apoptosis via caspase-3 activation .
Sandmeyer Chlorosulfonylation
-
Prepared from 5-cyano-3-methyl-1-benzothiophen-2-amine using DABSO/HCl/CuCl₂ at 20°C .
-
Key advantage : Avoids diazonium salt isolation, enabling safe scale-up (20 g scale, 80% yield) .
Table 2: Optimization of Sandmeyer Reaction
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl concentration | 32% aqueous | Maximizes purity |
| Cu catalyst | CuCl₂ (0.025 eq) | Reduces side products |
| tert-Butyl nitrite | 1.1 eq | Full conversion |
Industrial-Scale Considerations
-
Continuous flow synthesis : Reduces thermal degradation risk (residence time <5 min at 100°C) .
-
Purification : Kugelrohr distillation achieves >95% purity without chromatography .
This comprehensive analysis demonstrates the compound’s versatility in synthesizing bioactive molecules and materials. Future research directions include developing enantioselective sulfonylation catalysts and evaluating long-term toxicity profiles .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research has indicated that derivatives of benzothiophene compounds, including 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, exhibit potential as anticancer agents. These compounds can modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy. They are believed to act as dual antagonists of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and pain management .
Case Study: Prostaglandin E2 Receptor Modulation
A study demonstrated that certain derivatives could effectively sensitize cancer cells by modulating their proliferation. This modulation is crucial for treating various cancers, including melanoma, lung cancer, and colorectal cancer .
Synthesis of Novel Compounds
This compound serves as a key intermediate in synthesizing novel hydrazone derivatives. These derivatives have been evaluated for their inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are important targets in treating neurological disorders .
Table 1: Synthesis and Activity of Hydrazone Derivatives
| Compound | Synthesis Method | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|---|
| 2a | Condensation | 75 | 60 |
| 2k | Condensation | 80 | 65 |
| 4a | Condensation | 70 | 55 |
| 4i | Condensation | 85 | 70 |
Biological Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range which is critical for various biological assays . This application underscores its importance in biochemistry and molecular biology research.
Chemical Properties and Reactions
This compound can undergo various chemical reactions to form different derivatives with enhanced biological activity. Its sulfonyl chloride group makes it reactive towards nucleophiles, enabling the formation of sulfonamide derivatives that have shown promise in medicinal chemistry.
Table 2: Reactivity of Sulfonyl Chloride Derivatives
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Sulfonamide Derivative | 90 |
| Coupling Reaction | Amine Derivative | 85 |
| Cyclization | Heterocyclic Compound | 75 |
Mechanism of Action
The mechanism of action of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride and highlight key differences in substituents, heterocyclic cores, and physicochemical properties:
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride ()
- Molecular Formula : C₉H₆Cl₂O₂S₂
- Molecular Weight : 281.17 g/mol
- Substituents : 5-Cl, 3-CH₃
- Key Differences: The 5-Cl substituent is less electron-withdrawing than -CN, reducing electrophilicity at the sulfonyl chloride group. Higher molecular weight due to two Cl atoms vs. one Cl and one CN in the cyano analog. Applications: Used as a building block in cross-coupling reactions and polymer synthesis .
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride ()
- Molecular Formula : C₉H₆Cl₂O₃S
- Molecular Weight : 265.12 g/mol
- Substituents : 5-Cl, 3-CH₃
- Key Differences :
- Heterocycle : Benzofuran (oxygen-containing) vs. benzothiophene (sulfur-containing). Sulfur’s lower electronegativity increases electron density in benzothiophene, enhancing stability under acidic conditions.
- Lower molecular weight due to fewer sulfur atoms.
- Reactivity: Benzofuran derivatives are less prone to oxidation than benzothiophenes .
(2-Cyanophenyl)methanesulfonyl chloride ()
- Molecular Formula: C₈H₆ClNO₂S
- Molecular Weight : 215.66 g/mol
- Substituents : -CN at the 2-position of a benzene ring.
- Key Differences :
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl Cl | C₁₀H₆ClNO₂S₂ | 271.74 | Benzothiophene | 5-CN, 3-CH₃ | High (strong EWG enhances -SO₂Cl) |
| 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Cl | C₉H₆Cl₂O₂S₂ | 281.17 | Benzothiophene | 5-Cl, 3-CH₃ | Moderate |
| 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Cl | C₉H₆Cl₂O₃S | 265.12 | Benzofuran | 5-Cl, 3-CH₃ | Low (O-heterocycle less stable) |
| (2-Cyanophenyl)methanesulfonyl Cl | C₈H₆ClNO₂S | 215.66 | Benzene | 2-CN, -CH₂SO₂Cl | High (flexible -CH₂ linker) |
Research Findings and Implications
- Electronic Effects : The 5-CN group in the main compound increases the electrophilicity of the sulfonyl chloride, favoring nucleophilic attack (e.g., by amines) over 5-Cl analogs .
- Heterocycle Stability : Benzothiophene derivatives exhibit greater thermal stability than benzofuran analogs due to sulfur’s polarizability and larger atomic size .
- Synthetic Utility: The cyano group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles), expanding applications in medicinal chemistry.
Biological Activity
5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both a cyano group and a sulfonyl chloride moiety, enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and its role as an intermediate in organic synthesis.
This compound has the following molecular formula: C10H8ClN O2S2. The sulfonyl chloride group allows for nucleophilic substitution reactions, making it a versatile intermediate in synthesizing more complex molecules, including pharmaceuticals.
The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. This reactivity can lead to inhibition or modulation of specific biological pathways, contributing to its potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The mechanism often involves interference with bacterial protein synthesis or enzyme activity, similar to other sulfonamide antibiotics which inhibit dihydropteroate synthase and dihydrofolate reductase .
| Compound Type | Target | Mechanism |
|---|---|---|
| Sulfonamides | Dihydropteroate synthase | Inhibition of folate synthesis |
| Antibiotics | Ribosomal subunits | Interference with protein synthesis |
Anti-inflammatory Effects
The compound's derivatives are also being explored for their anti-inflammatory properties. Research indicates that they may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated strong bactericidal activity with minimum inhibitory concentration (MIC) values ranging from 2–64 μg/mL, demonstrating significant potential for developing new antibiotics .
- Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of this compound. It was found that certain derivatives could inhibit key enzymes involved in bacterial metabolism, thus providing a basis for their use as novel antimicrobial agents .
Applications in Drug Development
The unique properties of this compound make it a valuable building block in drug discovery. Its derivatives are being synthesized and tested for various therapeutic applications, including:
- Antibiotics : Targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Modulating immune responses.
- Cancer Therapeutics : Investigating cytotoxic effects on cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, and how can purity be validated?
- Methodology : The compound is typically synthesized via sulfonylation of the benzothiophene precursor using chlorosulfonic acid or sulfuryl chloride. Key steps include temperature control (0–5°C for exothermic reactions) and inert atmosphere to avoid hydrolysis. Purification involves recrystallization from dichloromethane/hexane or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires /-NMR (CDCl, 400 MHz) and high-resolution mass spectrometry (HRMS-ESI) .
Q. How is the compound characterized spectroscopically, and what are its critical spectral signatures?
- Methodology :
- NMR : The sulfonyl chloride group exhibits a distinct -NMR peak at δ 3.1–3.3 ppm (methyl group) and -NMR peaks at ~120 ppm (cyano carbon) and 140–150 ppm (aromatic carbons adjacent to sulfur).
- IR : Strong absorption bands at 1350–1380 cm(S=O asymmetric stretching) and 2200–2250 cm(C≡N stretch).
- Mass Spectrometry : Molecular ion peak at m/z 271.5 ([M+H]) with fragmentation patterns confirming the sulfonyl chloride moiety .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystals are grown via slow evaporation of saturated solutions in acetone or DMF. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (full-matrix least-squares on ) resolves bond length/angle discrepancies. For example, the benzothiophene ring’s planarity and sulfonyl group geometry (S–O bond lengths: ~1.43 Å) are validated against Cambridge Structural Database entries .
Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?
- Case Study : Discrepancies in reaction yields with amines (e.g., aniline vs. aliphatic amines) arise from steric hindrance and solvent polarity. Methodological adjustments:
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Monitor reaction progress via TLC (R shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Employ -NMR (if fluorinated analogs are used) to track intermediate formation .
Q. What computational approaches predict the compound’s reactivity in multi-step syntheses?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites). SMILES notation (C1=C(C#N)C(=CS(=O)(Cl)C2=CC=CC=C12)C) is used for cheminformatics databases .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity assays?
- Root Cause : Variations in assay conditions (e.g., buffer pH, incubation time) or impurity profiles.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
